Cy3 acid(mono so3)
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Overview
Description
Cy3 acid(mono so3) is a type of cyanine dye that is commonly used to label biological compounds . It is a bright, orange-fluorescent dye that can be excited using the 532 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . It is also used in single-molecule resolution fluorescence in situ hybridization (smRNA FISH) .
Synthesis Analysis
The synthesis of Cy3 acid(mono so3) involves the reaction of various organic acids with SO3 on the surface of a water droplet . The reaction occurs on the picosecond scale, within which the ion pairs of sulphuric-carboxylic anhydride and hydronium form .
Molecular Structure Analysis
The Cy3 fluorophore forms the basis for the lipophilic neuronal and long-term DiI cell tracing reagents, which append alkyl tails (≥12 carbons) onto the core fluorophore . The Cy3 dye supplied here is a monofunctional NHS-Ester, and is provided in a dried, pre-measured form ready for the labeling of compounds containing free amino groups .
Chemical Reactions Analysis
At the air-water interface, the organic acid-SO3 reaction follows a distinctly different mechanism than that in the gas phase . At the interface, the reaction occurs on the picosecond scale, within which the ion pairs of sulphuric-carboxylic anhydride and hydronium form .
Mechanism of Action
Safety and Hazards
All chemicals should be considered as potentially hazardous. Care should be taken to avoid contact with skin or eyes. In the case of contact with skin or eyes, wash immediately with water . This dye is intensely colored and very reactive. Care should be exercised when handling the dye vial to avoid staining clothing, skin, and other items .
Future Directions
Properties
CAS No. |
644979-14-6 |
---|---|
Molecular Formula |
C33H42N2O5S |
Molecular Weight |
578.8 g/mol |
IUPAC Name |
4-[2-[3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C33H42N2O5S/c1-32(2)25-15-7-9-17-27(25)34(22-11-5-6-21-31(36)37)29(32)19-14-20-30-33(3,4)26-16-8-10-18-28(26)35(30)23-12-13-24-41(38,39)40/h7-10,14-20H,5-6,11-13,21-24H2,1-4H3,(H-,36,37,38,39,40) |
InChI Key |
DEKFOCWEMVDQSN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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